molecular formula C35H30MgN4O5 B231803 Divinyl protochlorophyllide CAS No. 18433-30-2

Divinyl protochlorophyllide

Cat. No.: B231803
CAS No.: 18433-30-2
M. Wt: 610.9 g/mol
InChI Key: YXBIPIDDNARELO-UHFFFAOYSA-L
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Description

Divinyl protochlorophyllide is a chlorophyll precursor found in photosynthetic organisms. It is a tetrapyrrole compound with a magnesium ion at its center and a fifth isocyclic pentanone ring. This compound plays a crucial role in the biosynthesis of chlorophyll, which is essential for photosynthesis in plants, algae, and cyanobacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: Divinyl protochlorophyllide can be synthesized from protochlorophyllide a or chlorophyll. The synthesis involves the reduction of protochlorophyllide a to this compound using specific enzymes such as this compound a 8-vinyl reductase . The reaction conditions typically require a controlled environment with specific pH and temperature to ensure the proper functioning of the enzymes.

Industrial Production Methods: Industrial production of this compound is not widely practiced due to its specific role in photosynthesis and the complexity of its synthesis. it can be produced in laboratory settings using recombinant cyclases from eukaryotic oxygenic phototrophs .

Chemical Reactions Analysis

Types of Reactions: Divinyl protochlorophyllide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Reduction Reagents: Enzymes such as this compound a 8-vinyl reductase.

    Oxidation Reagents: Oxygen and specific oxidizing agents under controlled conditions.

Major Products:

Properties

IUPAC Name

magnesium;3-[11,16-bis(ethenyl)-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxido-7,24,25-triaza-23-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19,21-dodecaen-22-yl]propanoate;hydron
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H32N4O5.Mg/c1-8-19-15(3)22-12-24-17(5)21(10-11-28(40)41)32(38-24)30-31(35(43)44-7)34(42)29-18(6)25(39-33(29)30)14-27-20(9-2)16(4)23(37-27)13-26(19)36-22;/h8-9,12-14,31H,1-2,10-11H2,3-7H3,(H3,36,37,38,39,40,41,42);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBIPIDDNARELO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].CC1=C(C2=C3C(C(=C4C3=NC(=C4C)C=C5C(=C(C(=N5)C=C6C(=C(C(=N6)C=C1[N-]2)C)C=C)C)C=C)[O-])C(=O)OC)CCC(=O)[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H30MgN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18433-30-2
Record name 2,4-Divinylprotochlorophyllide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018433302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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